molecular formula C9H9Cl3 B13191389 1,2-Dichloro-4-(3-chloropropyl)benzene

1,2-Dichloro-4-(3-chloropropyl)benzene

Cat. No.: B13191389
M. Wt: 223.5 g/mol
InChI Key: QHZVCUUBIAASQE-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(3-chloropropyl)benzene: is an organic compound with the molecular formula C9H9Cl3 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 1 and 2 positions and a 3-chloropropyl group at the 4 position. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(3-chloropropyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzene derivatives under controlled conditions. The reaction conditions, such as temperature and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(3-chloropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products can include carboxylic acids or ketones.

    Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-(3-chloropropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-(3-chloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products .

Comparison with Similar Compounds

    1,2-Dichlorobenzene: Similar in structure but lacks the 3-chloropropyl group.

    1,4-Dichlorobenzene: Chlorine atoms are positioned differently on the benzene ring.

    1,2,4-Trichlorobenzene: Contains an additional chlorine atom compared to 1,2-Dichloro-4-(3-chloropropyl)benzene.

Uniqueness: this compound is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated benzene derivatives .

Properties

Molecular Formula

C9H9Cl3

Molecular Weight

223.5 g/mol

IUPAC Name

1,2-dichloro-4-(3-chloropropyl)benzene

InChI

InChI=1S/C9H9Cl3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2

InChI Key

QHZVCUUBIAASQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)Cl)Cl

Origin of Product

United States

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